Molecular weight and formula of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
Molecular weight and formula of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
An In-Depth Technical Guide to the Molecular Weight and Formula of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, namely its molecular weight and chemical formula, and outline the contemporary analytical workflows used for their empirical validation. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related biphenyl compounds.
Core Molecular Attributes
A precise understanding of a compound's molecular formula and weight is the bedrock of all subsequent research and development activities, from stoichiometric calculations in synthesis to the interpretation of complex bioactivity data.
Chemical Structure and Formula
The structure of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate comprises a biphenyl core. A methyl carboxylate group is substituted at the 2-position of one phenyl ring, and an aminomethyl group is at the 4'-position of the second phenyl ring. The hydrochloride salt is formed by the protonation of the primary amine.
Based on this structure, the chemical formula for the free base is C₁₅H₁₅NO₂ . The hydrochloride salt has the formula C₁₅H₁₆ClNO₂ .
Molecular Weight
The molecular weight is a critical parameter for sample preparation, dosage calculations, and analytical data interpretation.
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Free Base (C₁₅H₁₅NO₂): 241.28 g/mol
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Hydrochloride Salt (C₁₅H₁₆ClNO₂): 277.74 g/mol [1]
The following table summarizes these core attributes:
| Attribute | Free Base | Hydrochloride Salt |
| Chemical Formula | C₁₅H₁₅NO₂ | C₁₅H₁₆ClNO₂ |
| Molecular Weight ( g/mol ) | 241.28 | 277.74[1] |
| Monoisotopic Mass (Da) | 241.1103 | 277.0870 |
Experimental Verification of Molecular Weight and Formula
While theoretical values are essential, empirical validation is a cornerstone of scientific rigor. This section outlines the primary analytical techniques for confirming the molecular weight and formula of a newly synthesized batch of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is particularly well-suited for this molecule due to its polarity and the presence of a basic nitrogen atom, which is readily protonated.
Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurement.
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Ionization: Introduce the sample into the ESI source in positive ion mode. The primary amine of the aminomethyl group will readily accept a proton, leading to the formation of the [M+H]⁺ ion.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
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Data Analysis: The expected primary ion will be that of the free base, observed as the [M+H]⁺ adduct. The expected m/z value would be approximately 242.1176, corresponding to the protonated free base (C₁₅H₁₆NO₂⁺). The high-resolution measurement allows for the confirmation of the elemental composition.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-MS analysis.
Elemental Analysis for Formula Confirmation
Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound. This data is used to empirically validate the chemical formula.
Experimental Protocol: CHN Analysis
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Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.
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Instrumentation: An automated elemental analyzer is used.
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Combustion: The sample is combusted at high temperatures in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂).
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Separation and Detection: The gases are separated by gas chromatography and quantified using a thermal conductivity detector.
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Calculation: The percentage of each element is calculated and compared to the theoretical values.
Theoretical vs. Expected Experimental Values for C₁₅H₁₆ClNO₂:
| Element | Theoretical % |
| Carbon (C) | 64.86% |
| Hydrogen (H) | 5.81% |
| Chlorine (Cl) | 12.76% |
| Nitrogen (N) | 5.04% |
| Oxygen (O) | 11.52% |
A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed chemical formula.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS and elemental analysis confirm the what and how much, NMR spectroscopy reveals the connectivity of the atoms, confirming the isomeric structure. For a compound like Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms.
Expected ¹H NMR Spectral Features (in a solvent like DMSO-d₆):
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Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm, characteristic of the substituted biphenyl system.
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Aminomethyl Protons (-CH₂-NH₂): A singlet or a broad signal around 4.0-4.5 ppm for the benzylic protons. The amine protons themselves may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
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Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.6-3.9 ppm.
¹³C NMR Spectroscopy
Carbon NMR provides information on the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon (-COO-): A signal in the downfield region, typically around 165-170 ppm.
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Aromatic Carbons: Multiple signals in the range of 120-145 ppm.
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Methyl Ester Carbon (-OCH₃): A signal around 52-55 ppm.
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Aminomethyl Carbon (-CH₂-): A signal around 40-45 ppm.
The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecule's identity and purity. The synthesis of related biphenyl carboxylic acids and their characterization by NMR and MS has been reported in the literature, providing a procedural basis for this analysis.[2]
Synthetic Considerations and Precursors
The synthesis of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl would likely proceed through precursors such as Methyl 4'-Methylbiphenyl-2-carboxylate or Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate.[3][4]
Synthetic Pathway Overview
Caption: A plausible synthetic route.
The synthesis of the biphenyl core is often achieved through Suzuki-Miyaura cross-coupling reactions.[2] Subsequent functional group interconversions on the methyl group at the 4'-position can lead to the desired aminomethyl functionality. The final step would involve treatment with hydrochloric acid to form the stable salt.
Conclusion
The accurate determination of the molecular weight and formula of Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl is fundamental for its use in research and development. This guide has outlined the theoretical basis for its formula (C₁₅H₁₆ClNO₂) and molecular weight (277.74 g/mol ) and provided a detailed overview of the analytical methodologies required for their empirical confirmation. By integrating mass spectrometry, elemental analysis, and NMR spectroscopy, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the reliability and reproducibility of their scientific findings.
References
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
- PubChem. (n.d.). Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl. PubChem.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. This paper describes the synthesis and characterization of related biphenyl compounds, providing procedural insights.
- SVAK Life Sciences. (n.d.). Methyl 4'-Methylbiphenyl-2-carboxylate.
- Google Patents. (n.d.). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.
- LGC Standards. (n.d.). Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate.
Sources
- 1. Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl | C15H16ClNO2 | CID 129319943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. :: Methyl 4â-Methylbiphenyl-2-carboxylate | CAS No: 114772-34-8 | SVAK Life Sciences:: [svaklifesciences.com]
- 4. Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate [lgcstandards.com]
